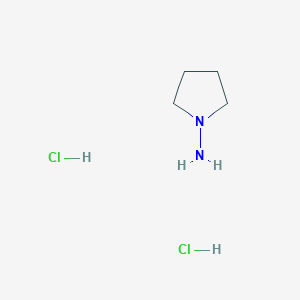![molecular formula C16H14N4O3 B2421343 ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate CAS No. 1111053-45-2](/img/structure/B2421343.png)
ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a [3+2] cycloaddition reaction between azinium-N-imines and nitriles in the presence of a catalyst such as copper acetate.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. This method is eco-friendly and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer, cardiovascular disorders, and diabetes.
Biological Research: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes like JAK1, JAK2, and PHD-1.
Material Science: It has applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes like JAK1 and JAK2 by binding to their active sites and preventing their activity . This inhibition can lead to the modulation of various signaling pathways involved in disease progression.
Comparaison Avec Des Composés Similaires
ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also have a triazole ring fused to a pyridine ring but differ in the position of the nitrogen atoms.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a similar triazole ring but are fused to a pyrazine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and makes it a valuable compound for drug development.
Propriétés
IUPAC Name |
ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carbonylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-2-23-16(22)11-3-6-13(7-4-11)18-15(21)12-5-8-14-19-17-10-20(14)9-12/h3-10H,2H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWVFNVEAGJILT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN3C=NN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2421261.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2421264.png)


![8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421270.png)

![3,5-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2421273.png)




![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2421282.png)

